molecular formula C18H23N4O14P B1615102 Uridine monophosphate-uridine CAS No. 2415-43-2

Uridine monophosphate-uridine

Cat. No. B1615102
CAS RN: 2415-43-2
M. Wt: 550.4 g/mol
InChI Key: KXSPLNAXPMVUEC-NCOIDOBVSA-N
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Description

UpU is a nucleobase-containing molecular entity.

Scientific Research Applications

DNA Damage and Tumorigenesis

Uridine, a precursor of uridine monophosphate, is essential in various clinical settings. However, its pharmacological implications have been somewhat overlooked. A study revealed that a homeostatic disorder of uridine can lead to carcinogenic effects. Mice with disrupted uridine phosphorylase showed increased spontaneous tumorigenesis and signs of DNA damage, suggesting the potential carcinogenic nature of pharmacological uridine (Cao et al., 2016).

Microbial Efficacy and Synthesis

Research on uridine derivatives has indicated potential in antimicrobial applications. Novel series of uridine esters were synthesized and showed varied antibacterial and antifungal activities. These findings suggest that uridine and its derivatives could be developed into potent drugs for treating infections (Devi et al., 2019).

Gut Health in Piglets

In piglets, uridine monophosphate (UMP) and uridine supplements showed positive effects on gut health. Supplementation improved growth performance and reduced the risk of diarrhea by enhancing intestinal morphology and promoting epithelial cell renewal (Li et al., 2019).

Cardiovascular Health

A study focusing on acute myocardial ischemia in rats found that uridine and UMP have normalizing and antiarrhythmic effects. They appeared to aid in energy stabilization and significantly reduced the severity of ventricular arrhythmias, suggesting potential therapeutic applications in cardiovascular health (Bul’on et al., 2014).

Neurological Applications

In a Parkinson's disease model, administration of UMP combined with docosahexaenoic acid (DHA) showed restorative effects on dopaminergic neurotransmission. This combination reduced rotational behavior and elevated striatal dopamine, offering potential for treating Parkinson's disease (Cansev et al., 2008).

Metabolism in Expanded Extracellular Volume States

Research has shown that UMP and uridine are natriuretic and vasopressor agents. In hypertensive rats, the metabolism of uridine was linked to changes in extracellular space, highlighting its role in metabolic processes (Hasnain et al., 1993).

Lipid Metabolism

Short-term oral administration of UMP/UR in early-weaned piglets demonstrated significant effects on lipid metabolism. This suggests that UMP and UR can influence energy status, which is crucial for the development of young animals (Zhang et al., 2019).

properties

CAS RN

2415-43-2

Molecular Formula

C18H23N4O14P

Molecular Weight

550.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

KXSPLNAXPMVUEC-NCOIDOBVSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O

Other CAS RN

2415-43-2

sequence

UU

synonyms

Up-U
UpU
uridine monophosphate-uridine
uridylyl(3'-5')uridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Uridine monophosphate-uridine
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Uridine monophosphate-uridine
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Uridine monophosphate-uridine
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Uridine monophosphate-uridine
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Uridine monophosphate-uridine
Reactant of Route 6
Uridine monophosphate-uridine

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